3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile
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Overview
Description
3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile is an organic compound with the molecular formula C10H11BrN2O and a molecular weight of 255.11 g/mol . This compound is characterized by the presence of an amino group, a bromo-substituted methoxyphenyl ring, and a nitrile group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to form the desired product . The reaction conditions usually involve heating the mixture to reflux in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromo group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: Primary amines.
Substitution: Azido or thio derivatives.
Scientific Research Applications
3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The bromo-substituted methoxyphenyl ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-methoxyphenyl)propanenitrile: Lacks the bromo substituent, leading to different reactivity and binding properties.
3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile: Contains a chloro substituent instead of bromo, affecting its chemical behavior.
3-Amino-3-(3-bromo-4-hydroxyphenyl)propanenitrile: The hydroxy group introduces additional hydrogen bonding capabilities.
Uniqueness
3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile is unique due to the presence of the bromo and methoxy groups on the phenyl ring, which influence its chemical reactivity and binding interactions. These substituents can enhance the compound’s stability and specificity in various applications.
Biological Activity
3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile is an organic compound with notable structural features, including an amino group, a bromine-substituted aromatic ring, and a nitrile group. Its molecular formula is C10H12BrN2O, with a molecular weight of approximately 255.11 g/mol. The unique properties of this compound suggest significant biological activities, making it a candidate for further pharmacological exploration.
The biological activity of this compound primarily involves its interactions with various biological targets such as enzymes and receptors. The presence of the bromine atom and methoxy group enhances its reactivity and selectivity towards specific biological pathways, which may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). For instance, compounds structurally similar to this compound have shown IC50 values indicating effective inhibition of cell growth .
- Antimicrobial Properties : There is evidence suggesting that related compounds exhibit antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell walls or interference with metabolic processes .
- Antifibrotic Effects : Some derivatives have been explored for their potential to inhibit fibrosis in liver cells, suggesting a role in managing fibrotic diseases .
Anticancer Activity
In a study examining the anticancer effects of various nitriles, compounds similar to this compound were tested for their ability to induce cell cycle arrest and apoptosis in cancer cell lines. Results indicated significant activity with IC50 values ranging from 21.81 µM to 26.44 µM against different cancer types .
Antimicrobial Activity
A comparative study on the antimicrobial efficacy of various compounds revealed that those containing similar structural motifs as this compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) in the range of 12.4 to 16.5 μM against common pathogens such as Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, the following table summarizes key features and activities of structurally similar compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
3-Amino-3-(4-bromophenyl)propanenitrile | C9H9BrN2 | Lacks methoxy group; different substitution | Moderate anticancer effects |
3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile | C10H12ClN2 | Contains chlorine; methyl substitution | Antimicrobial activity |
3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile | C10H11FN2O | Contains fluorine; different electronic properties | Potential antifibrotic effects |
Properties
Molecular Formula |
C10H11BrN2O |
---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
3-amino-3-(3-bromo-4-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H11BrN2O/c1-14-10-3-2-7(6-8(10)11)9(13)4-5-12/h2-3,6,9H,4,13H2,1H3 |
InChI Key |
XVJZJNUWFYGDCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC#N)N)Br |
Origin of Product |
United States |
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